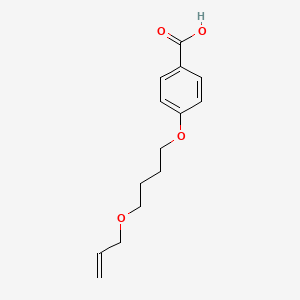

4-(4-prop-2-enoxybutoxy)benzoic acid

Description

4-(4-prop-2-enoxybutoxy)benzoic acid is a benzoic acid derivative featuring a 4-prop-2-enoxybutoxy substituent at the para position. The compound’s structure comprises a benzoic acid core modified with a butoxy chain terminated by a propenoxy (allyl ether) group. This substituent introduces both flexibility (via the butoxy chain) and reactivity (via the terminal double bond in the propenoxy moiety). Potential applications may include pharmaceutical intermediates or materials science, given the reactivity of the allyl ether group, though direct biological activity data for this compound remains unexplored in the literature provided.

Properties

Molecular Formula |

C14H18O4 |

|---|---|

Molecular Weight |

250.29 g/mol |

IUPAC Name |

4-(4-prop-2-enoxybutoxy)benzoic acid |

InChI |

InChI=1S/C14H18O4/c1-2-9-17-10-3-4-11-18-13-7-5-12(6-8-13)14(15)16/h2,5-8H,1,3-4,9-11H2,(H,15,16) |

InChI Key |

IGQMBFWYHBOPQG-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOCCCCOC1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-prop-2-enoxybutoxy)benzoic acid typically involves the following steps:

Allylation of Butanol: The initial step involves the allylation of butanol to form allyloxybutanol. This reaction is usually carried out using allyl bromide in the presence of a base such as sodium hydroxide.

Esterification: The allyloxybutanol is then esterified with benzoic acid. This step involves the use of a catalyst such as sulfuric acid to facilitate the esterification reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(4-prop-2-enoxybutoxy)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the allyloxy group to an alcohol group. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: The benzene ring in this compound can undergo electrophilic aromatic substitution reactions. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Bromine (Br2) in the presence of a catalyst such as iron (Fe).

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-(4-prop-2-enoxybutoxy)benzoic acid has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is used in the production of specialty chemicals, including liquid crystal polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4-(4-prop-2-enoxybutoxy)benzoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It may influence various biochemical pathways, including those involved in inflammation and microbial growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

Key structural analogs of 4-(4-prop-2-enoxybutoxy)benzoic acid include:

- 4-(4-Propoxybenzoyloxy)benzoic acid : Features a propoxybenzoyloxy group, introducing an additional ester linkage and aromatic ring .

- 4-(4-Phenylbutoxy)-benzoic acid: Substitutes the propenoxy group with a phenyl-terminated butoxy chain, enhancing hydrophobicity .

- 4-(propan-2-yl)benzoic acid : A simpler derivative with a branched isopropyl group at the para position .

Table 1: Structural and Physicochemical Comparison

*Estimated values for the target compound based on structural analogs.

Physicochemical Properties

- Lipophilicity (XLogP3): The phenylbutoxy derivative exhibits the highest XLogP3 (5.0) due to the aromatic phenyl group, whereas the propenoxybutoxy analog is less lipophilic (estimated XLogP3: 2.8) owing to the polarizable double bond .

- Molecular Weight and Flexibility : The propoxybenzoyloxy analog has the highest molecular weight (300.31 g/mol) and rotatable bonds (9), making it more conformationally flexible but synthetically challenging . In contrast, the isopropyl derivative (164.20 g/mol) is rigid and compact .

- Hydrogen Bonding : The propoxybenzoyloxy compound has the highest hydrogen bond acceptors (5), enhancing aqueous solubility compared to the phenylbutoxy analog (3 acceptors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.